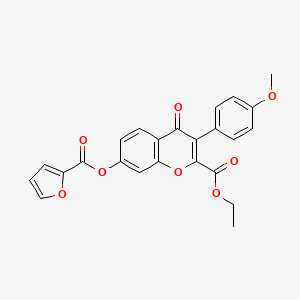

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a furan ring, a methoxyphenyl group, and an ester functional group, making it a molecule of interest for various chemical and biological applications.

Properties

IUPAC Name |

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O8/c1-3-29-24(27)22-20(14-6-8-15(28-2)9-7-14)21(25)17-11-10-16(13-19(17)32-22)31-23(26)18-5-4-12-30-18/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXQQMICCSDLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification: The ester functional group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base like pyridine.

Furan Ring Addition: The furan ring is added through a nucleophilic substitution reaction using furan-2-carbonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or furan moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

Mechanisms of Action:

- Induction of Apoptosis : The compound promotes apoptosis through the mitochondrial pathway, increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for therapeutic applications in infectious diseases. Notable findings include:

- Effective against E. coli and S. aureus .

- Potential antifungal properties have also been observed.

Antioxidant Activity

This compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This activity is crucial for:

- Protecting cellular components from oxidative damage.

- Potential applications in food preservation and cosmetics.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for development into pharmaceutical agents targeting cancer and infections.

Agricultural Uses

The antimicrobial properties suggest potential applications in agriculture as a natural pesticide or fungicide, contributing to sustainable farming practices.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on HepG2 cells revealed:

- A dose-dependent increase in apoptosis markers.

- Significant reduction in cell viability at higher concentrations.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, indicating its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.

Comparison with Similar Compounds

ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives such as:

7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.

4-Hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.

6,7-Dimethoxycoumarin: Studied for its potential anti-cancer properties.

The uniqueness of this compound lies in its specific functional groups and the combination of the furan ring, methoxyphenyl group, and ester moiety, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 7-(furan-2-carbonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the chromene family, which is known for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a furan moiety, a methoxyphenyl group, and a chromene backbone, which contribute to its diverse biological effects.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has been evaluated for its antioxidant properties through various assays, including the DPPH radical scavenging assay. The results indicated significant scavenging activity, suggesting that this compound can reduce oxidative damage in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In a specific study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Reduction in cell viability : The compound decreased cell viability in a dose-dependent manner.

- Induction of apoptosis : Flow cytometry analysis showed an increase in apoptotic cells after treatment.

These findings suggest that this compound could be further explored as a potential therapeutic agent for breast cancer.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. This compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.